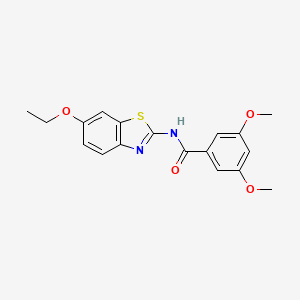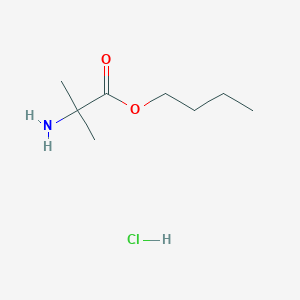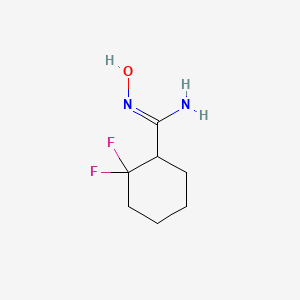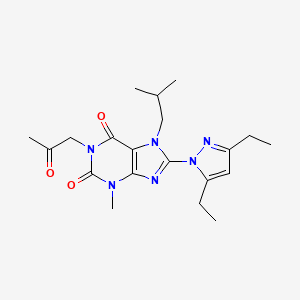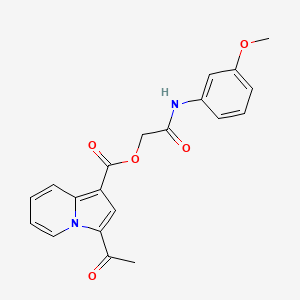![molecular formula C18H13N3O5 B2876849 (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one CAS No. 306278-25-1](/img/structure/B2876849.png)
(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . The chemical name for dioxin is 2,3,7,8- tetrachlorodibenzo para dioxin (TCDD) .
Synthesis Analysis
Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires . They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .Molecular Structure Analysis
The chemical formula for dioxin is C12H4Cl4O2 . Dioxins belong to the family of structurally and chemically related polychlorinated dibenzo para dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .Chemical Reactions Analysis
Dioxins are highly stable due to their chemical structure and can last a long time in the environment . Their half-life in the body is estimated to be 7 to 11 years .Physical And Chemical Properties Analysis
Pure TCDD is a colorless solid with no distinguishable odor at room temperature . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs) Application
The synthesis and characterization of organotin compounds derived from Schiff bases, related to the chemical structure of interest, have been explored for their application in organic light emitting diodes (OLEDs). The study highlights the photophysical properties of these compounds, including their quantum yields and lifetimes, demonstrating their potential for use in OLED technology. The intrinsic electroluminescence properties of these compounds, as evidenced by a fabricated diode, suggest their applicability in the development of OLED devices, despite challenges such as low luminance (García-López et al., 2014).
Environmental Application in Concrete Science
In a study on the intercalation of various salts, including nitrobenzoic acid derivatives, into layered double hydroxide-like materials, potential applications in cement and concrete science were explored. This research opens up new directions for synthesizing nanocomposites using polymeric entities and layered materials, which could significantly impact the control of admixtures' effects on the kinetics of cement hydration, indicating a possible environmental application of similar nitroaromatic compounds (Raki et al., 2004).
Biological Interactions and Potential Inhibitory Mechanisms
A study investigating the inhibition of the N-nitrosation process by chlorogenic acid on a model aromatic amine provides insights into the biological interactions of nitroaromatic compounds. This research elucidates the mechanisms by which certain compounds may inhibit potentially carcinogenic and mutagenic reactions in vivo, suggesting a broader biological relevance of understanding the interactions between nitroaromatic compounds and biological molecules (Kono et al., 1995).
Azo-Hydrazo Tautomerism
Research into the tautomerism of benzenediazonium chloride coupling products with naphthalen-1-ols, including derivatives with nitro groups, provides valuable information on the chemical behavior of these compounds. This study highlights the influence of substitution in passive components on azo-hydrazo tautomerism, offering insights into the chemical properties and reactivity of nitroaromatic compounds and their derivatives (Neuerová & Lyčka, 2021).
Bacterial Degradation of Aromatic Compounds
The degradation pathways of various polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatics by bacteria have been extensively studied. This research is crucial for understanding the environmental fate and bioremediation potential of aromatic compounds, including those with nitro groups. It provides insights into how bacterial catabolism can be leveraged for the removal of organic pollutants from contaminated sites, highlighting an important environmental application of studying such compounds (Seo et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-6-5-13(11-3-1-2-4-12(11)16)19-20-14-9-17-18(26-8-7-25-17)10-15(14)21(23)24/h1-6,9-10,22H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNOMNORYMLKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
